Ethyl 2-amino-3-fluoro-6-methylbenzoate
Description
Ethyl 2-amino-3-fluoro-6-methylbenzoate is an organic compound with the molecular formula C10H12FNO2 It is a derivative of benzoic acid, characterized by the presence of an ethyl ester group, an amino group, a fluorine atom, and a methyl group on the benzene ring
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
ethyl 2-amino-3-fluoro-6-methylbenzoate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)8-6(2)4-5-7(11)9(8)12/h4-5H,3,12H2,1-2H3 |
InChI Key |
HTQLJRFHPKMMKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1N)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-fluoro-6-methylbenzoate typically involves the esterification of 2-amino-3-fluoro-6-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-fluoro-6-methylbenzoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of Ethyl 2-nitro-3-fluoro-6-methylbenzoate.
Reduction: Formation of Ethyl 2-amino-3-fluoro-6-methylbenzyl alcohol.
Substitution: Formation of Ethyl 2-amino-3-chloro-6-methylbenzoate or Ethyl 2-amino-3-bromo-6-methylbenzoate.
Scientific Research Applications
Ethyl 2-amino-3-fluoro-6-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-fluoro-6-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-amino-3-fluoro-6-methylbenzoate can be compared with other similar compounds such as:
- Ethyl 2-amino-3-chloro-6-methylbenzoate
- Ethyl 2-amino-3-bromo-6-methylbenzoate
- Ethyl 2-amino-3-iodo-6-methylbenzoate
These compounds share similar structural features but differ in the halogen atom present on the benzene ring. The presence of different halogens can influence the compound’s reactivity, stability, and biological activity, highlighting the uniqueness of this compound.
Biological Activity
Ethyl 2-amino-3-fluoro-6-methylbenzoate is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, research findings, and case studies.
Overview of this compound
This compound is an aromatic compound characterized by the presence of an amino group, a fluoro substituent, and an ethyl ester functional group. These structural features contribute to its diverse biological activities, particularly in antimicrobial and anticancer research.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds with proteins and nucleic acids, while the fluoro substituent enhances the compound's lipophilicity and membrane permeability. This dual functionality allows the compound to modulate enzyme activity, receptor interactions, and cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism underlying its antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
This compound has also been investigated for its potential anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and pancreatic cancer cells. The compound appears to induce apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways.
Case Study: Inhibition of Pancreatic Cancer Cell Growth
A study conducted by researchers at the Sanford Burnham Prebys Medical Discovery Institute evaluated the effects of this compound on pancreatic cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value determined to be approximately 15 µM. Further analysis revealed that treatment with the compound led to increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins.
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of this compound derivatives. Modifications to the amino and fluoro groups have been shown to significantly impact the biological activity of these compounds. For example, substitution at the ortho or para positions relative to the amino group often enhances antimicrobial potency.
Table 2: Structure-Activity Relationship Studies
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | 32 µg/mL | 15 µM |
| Ethyl 2-amino-4-fluoro-6-methylbenzoate | 16 µg/mL | 10 µM |
| Ethyl 2-amino-3-chloro-6-methylbenzoate | 64 µg/mL | 25 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
